molecular formula C6H5Cl2FN2 B1322167 2,4-Dichloro-6-ethyl-5-fluoropyrimidine CAS No. 137234-85-6

2,4-Dichloro-6-ethyl-5-fluoropyrimidine

Cat. No.: B1322167
CAS No.: 137234-85-6
M. Wt: 195.02 g/mol
InChI Key: VOLSXIRVBOETBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) and N,N-dimethylaniline at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration and drying .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Notably:

  • Anticancer Agents : Research indicates that derivatives of 2,4-dichloro-6-ethyl-5-fluoropyrimidine exhibit activity against several cancer types. For instance, pyrimidine-based compounds have been evaluated for their efficacy against breast, ovarian, and prostate cancers .
  • Antiviral and Antimicrobial Activity : Some studies suggest that pyrimidine derivatives can serve as effective antiviral agents. In particular, modifications of the pyrimidine structure have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A study published in MDPI highlights the role of pyrimidines in drug discovery for cancer therapeutics. The derivatives of this compound were synthesized and tested for their cytotoxic effects on various cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

Another case study focused on the synthesis of novel pyrimidine derivatives from this compound. These derivatives were screened for antimicrobial activity against a range of pathogens. The results indicated that some compounds had minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Gram-positive bacteria, showcasing their potential as new antimicrobial agents .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
This compoundAnticancerVarious Cancer Cell LinesLow µM Range
Novel Derivative AAntimicrobialStaphylococcus aureus0.25 μg/mL
Novel Derivative BAntiviralInfluenza VirusTBD

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, when used as an intermediate in the synthesis of kinase inhibitors, it can modulate the activity of protein kinases by binding to their active sites. This binding can inhibit the phosphorylation of target proteins, thereby affecting various cellular pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
  • CAS Number : 137234-85-6
  • Molecular Formula : C₆H₅Cl₂FN₂
  • Molecular Weight : 195.02 g/mol
  • Storage : Requires an inert atmosphere at 2–8°C .

Synthesis Routes :
The compound is synthesized via two primary methods:

Grignard Reaction : Starting from 2,4-dichloro-5-fluoropyrimidine, which reacts with a Grignard reagent (e.g., ethyl magnesium bromide) followed by catalytic oxidation .

Alkylation with Bromoethane : Direct alkylation of 2,4-dichloro-5-fluoropyrimidine using bromoethane under optimized reagent ratios and reaction times .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the chlorinated fluoropyrimidine family. Key analogues include:

Compound Name CAS Number Molecular Formula Substituents Similarity Index Key Applications
This compound 137234-85-6 C₆H₅Cl₂FN₂ Cl (2,4), F (5), Ethyl (6) Reference Drug intermediates
4-Chloro-2-ethoxy-5-fluoropyrimidine 56076-20-1 C₆H₆ClFN₂O Cl (4), F (5), Ethoxy (2) 0.94 Agrochemical synthesis
Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate 1266238-63-4 C₈H₆Cl₂FN₂O₂ Cl (2,6), F (5), COOEt (4) 0.89 Prodrug development
4-Chloro-6-ethyl-5-fluoropyrimidine 137234-74-3 C₆H₅ClFN₂ Cl (4), F (5), Ethyl (6) - Discontinued (supply issues)

Substituent Analysis :

  • Chlorine and Fluorine : The 2,4-dichloro-5-fluoro configuration enhances electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions. Fluorine’s electron-withdrawing effect stabilizes intermediates in synthetic pathways .
  • Ethyl Group : The 6-ethyl substituent increases lipophilicity compared to methoxy or carboxylate derivatives, improving membrane permeability in bioactive molecules .
  • Positional Isomerism : 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) lacks the 2-chloro substituent, reducing reactivity at the 2-position and limiting its utility in cross-coupling reactions .

Commercial and Research Status

  • Competitors : Derivatives like 4-chloro-5-fluoro-2-methoxymethyl-pyrimidine (CAS 56076-20-1) are more widely available due to simpler synthesis routes .

Biological Activity

2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors and antiviral agents. The following sections will detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. One notable mechanism involves the inhibition of protein kinases by binding to their active sites, which subsequently affects cellular signaling pathways. This interaction can lead to the modulation of phosphorylation processes critical for cell proliferation and survival .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antiviral Activity : It has shown promising results against various viral strains, including influenza viruses. Studies indicate that derivatives of this compound can significantly reduce viral loads in infected models .
  • Antitumor Activity : Research has demonstrated that this compound derivatives possess anticancer properties, particularly through their effects on cancer cell lines such as HepG2 (hepatocellular carcinoma) and SW620 (colorectal cancer). These compounds often induce apoptosis and inhibit cell proliferation .
  • Antibacterial Activity : Some derivatives have exhibited significant antibacterial effects against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

Case Study 1: Antiviral Efficacy

A study explored the antiviral potential of a derivative of this compound against both Oseltamivir-sensitive and resistant influenza strains. The compound demonstrated a high selectivity index and significant reduction in viral replication in vitro, highlighting its potential as a therapeutic agent against resistant viral infections .

Case Study 2: Antitumor Properties

In another investigation, various analogs were synthesized and evaluated for their anticancer effects on HepG2 cells. The study reported IC50 values indicating moderate activity against these cancer cells. Notably, some derivatives induced significant apoptosis and cell cycle arrest at the G2/M phase .

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of BCL6 transcriptional repressor by modified pyrimidine derivatives showed that compounds similar to this compound could effectively degrade BCL6 in vivo. This inhibition was associated with antiproliferative activity in cancer cells, suggesting a novel therapeutic pathway for treating diffuse large B-cell lymphoma .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntiviralInfluenza A VirusNot specified
AntitumorHepG2IC50 = 9.08 μg/mL
AntibacterialS. aureusMIC = 0.25 - 1 μg/mL
Enzyme InhibitionBCL6DC50 = 0.7 nM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves sequential halogenation and alkylation of a pyrimidine core. Fluorination at the 5-position typically employs KF or Selectfluor® in polar aprotic solvents (e.g., DMF) at 50–80°C. Ethylation at the 6-position may utilize ethyl Grignard reagents or ethyl halides with CuI catalysis. Optimization includes adjusting solvent polarity, temperature gradients, and reactant stoichiometry. Reaction progress is monitored via TLC or HPLC, with yields averaging 60–75% after purification by column chromatography .

Q. How is single-crystal X-ray diffraction employed to confirm the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography provides bond lengths (e.g., C–Cl ≈ 1.73 Å, C–F ≈ 1.34 Å), angles, and dihedral angles (e.g., ethyl group dihedral angle ~73.5° relative to the pyrimidine plane). Key validation parameters include R factor (<0.05) and data-to-parameter ratio (>15). Intermolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilize the crystal lattice, with centrosymmetric dimers observed in related structures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what signature peaks are indicative of its structure?

  • Methodological Answer :

  • ¹⁹F NMR : A singlet at δ ~-120 ppm confirms the 5-fluoro group.
  • ¹H NMR : Ethyl CH₂ appears as a triplet (δ 1.2–1.4), and CH₃ as a quartet (δ 0.9–1.1).
  • IR : C–Cl stretches at 550–600 cm⁻¹; C–F at 1100–1200 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 209.03 (theoretical) .

Q. What stability considerations are critical for storing this compound, and how should decomposition be monitored?

  • Methodological Answer : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis. Stability is assessed via accelerated aging tests (40°C, 75% RH for 4 weeks) and monitored by HPLC. Decomposition products (e.g., hydroxylated derivatives) are identified via LC-MS. Avoid DMSO for long-term storage due to sulfoxide byproduct formation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-311++G**) analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to identify electrophilic sites (C-2 and C-4). Fukui functions and Mulliken charges highlight chloro groups as reactive centers. Solvent effects (PCM model) predict solvation energies, correlating with experimental substitution kinetics. Transition-state modeling reveals activation barriers for nucleophilic aromatic substitution .

Q. In cross-coupling reactions (e.g., Suzuki), how does the presence of multiple leaving groups (Cl at 2,4) affect selectivity?

  • Methodological Answer : Competing substitution at C-2 vs. C-4 is controlled by steric and electronic factors. Pd catalysts with bulky ligands (XPhos) favor substitution at the less hindered C-4 position. Microwave-assisted conditions (120°C, 30 min) enhance selectivity (>90% for C-4 products). Solvent polarity (toluene/EtOH) and base (Cs₂CO₃) modulate reaction pathways, validated by GC-MS .

Q. How do substituents (Cl, F, ethyl) influence biological activity, and what methodologies assess structure-activity relationships (SAR)?

  • Methodological Answer : Fluorine enhances metabolic stability; ethyl increases lipophilicity (cLogP ~2.8). SAR studies involve synthesizing analogues (e.g., replacing Cl with Br) and testing enzyme inhibition (e.g., thymidine phosphorylase IC₅₀ < 1 µM). QSAR models correlate substituent Hammett constants (σ) with activity. Molecular docking (AutoDock Vina) predicts binding modes to target proteins, validated by crystallography .

Q. How do solvent polarity and proticity influence regioselectivity in nucleophilic aromatic substitution?

  • Methodological Answer : Polar aprotic solvents (DMF) stabilize transition states via dipole interactions, favoring substitution at C-4. Protic solvents (EtOH) slow reaction kinetics, leading to mixed products. Solvation free energies (SMD model) predict activation barriers, with experimental validation via UV-Vis kinetics. Rate constants (k) for C-4 substitution are 3–5× higher in DMF than EtOH .

Properties

IUPAC Name

2,4-dichloro-6-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLSXIRVBOETBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624760
Record name 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-85-6
Record name 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of magnesium turnings (12.1 kg) in tetrahydrofuran (161 L) was added a solution of bromoethane (54.3 kg) in tetrahydrofuran (53 L) maintaining the reaction temperature below 50° C. during the addition. The solution of the Grignard reagent was cooled to 0° C. and a solution of the compound of part (i) (56 kg) in dimethoxyethane (170 L) added, maintaining the reaction temperature below 15° C. during the addition. The reaction was stirred for 1 hour at 15° C. and cooled to 0° C. A solution of triethylamine (34 kg) in tetrahydrofuran (70 L) was added, maintaining the reaction temperature at about 5° C., followed by a solution of iodine (85 kg) in tetrahydrofuran (256 L), maintaining the reaction temperature below 15° C. The reaction was then quenched with water (840 L), maintaining the reaction temperature below 25° C. The pH was adjusted to 1 using 5N aqueous hydrochloric acid solution (50 L) and the mixture extracted with toluene (1×490 L followed by 1×210 L). The combined organic layers were washed with 2% w/w aqueous sodium metabisulphite solution (700 L) then water (700 L) added and the remaining tetrahydrofuran removed by distillation under reduced pressure. The mixture was cooled, the organic layer separated, washed with water (425 L) and then concentrated under reduced pressure to provide the product as an oil (50 kg).
Quantity
256 L
Type
solvent
Reaction Step One
Quantity
70 L
Type
solvent
Reaction Step Two
Quantity
34 kg
Type
solvent
Reaction Step Two
Quantity
12.1 kg
Type
reactant
Reaction Step Three
Quantity
161 L
Type
solvent
Reaction Step Three
Quantity
54.3 kg
Type
reactant
Reaction Step Four
Quantity
53 L
Type
solvent
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
56 kg
Type
reactant
Reaction Step Six
Quantity
170 L
Type
solvent
Reaction Step Six
Quantity
85 kg
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To the solution obtained as the product of part (ii) was added a solution of potassium permanganate (23 g) in water (260 ml) over 2 hours, keeping the temperature of the reaction below 20° C. 5N hydrochloric acid (30 ml) was then added followed by a solution of sodium metabisulphite (14 g) in water (42 ml). After decolourisation of the mixture the product was extracted into ethyl acetate (250 ml). The organic layer was then concentrated to give an oil. The oil was partitioned between dichloromethane (50 ml) and 2N sodium hydroxide (105 ml) and the organic layer was washed with 5% brine (100 ml). The organic layer was concentrated to give a solution of the title compound which was used directly in the next step.
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four
Name
Quantity
42 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
2,4-Dichloro-6-ethyl-5-fluoropyrimidine
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
2,4-Dichloro-6-ethyl-5-fluoropyrimidine
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
2,4-Dichloro-6-ethyl-5-fluoropyrimidine
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
2,4-Dichloro-6-ethyl-5-fluoropyrimidine
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
2,4-Dichloro-6-ethyl-5-fluoropyrimidine
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
2,4-Dichloro-6-ethyl-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.